

O-Ethyl Methylphosphonothioate: A Technical Examination of its Dual-Use Nature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-Ethyl methylphosphonothioate

Cat. No.: B097626

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Abstract

O-Ethyl methylphosphonothioate (CAS No: 18005-40-8), also known as EMPTA, is an organophosphorus compound with a significant dual-use nature.^{[1][2][3]} While it serves as a legitimate intermediate in the synthesis of certain pesticides and pharmaceuticals, it is also a critical precursor to the V-series nerve agent, VX.^{[1][2][3]} This guide provides an in-depth technical overview of **O-Ethyl methylphosphonothioate**, including its physicochemical properties, synthesis methodologies, analytical detection techniques, and its pivotal role in both legitimate and illicit applications. The information is intended for researchers, scientists, and drug development professionals engaged in areas such as chemical safety, countermeasure development, and regulatory compliance.

Core Properties of O-Ethyl Methylphosphonothioate

O-Ethyl methylphosphonothioate is a yellowish liquid and is classified as a cholinesterase inhibitor.^[3] It is recognized as toxic by ingestion, inhalation, and skin absorption, and can cause severe skin burns and eye damage.^{[3][4]}

Physicochemical and Toxicological Data

A summary of the key quantitative properties of **O-Ethyl methylphosphonothioate** is presented below.

Property	Value
IUPAC Name	ethoxy-hydroxy-methyl-sulfanylidene-λ5-phosphane
Synonyms	EMPTA, P-Methylphosphonothioic acid O-ethyl ester
CAS Number	18005-40-8
Molecular Formula	C3H9O2PS
Molecular Weight	140.14 g/mol
Appearance	Yellowish liquid
Boiling Point	73 °C at 1 mmHg
Density	1.18 g/mL at 25 °C
Refractive Index	n _{20/D} 1.487
Vapor Pressure	0.31 mmHg
GHS Hazard Statement	H301, H311, H314, H318, H331

Note: Specific LD50 values for **O-Ethyl methylphosphonothioate** are not readily available in the reviewed literature. However, its classification as highly toxic is well-established. For context, the related nerve agent VX has an estimated dermal LD50 of 5-10 mg for a 70 kg human.^[1]

The Dual-Use Dilemma: From Legitimate Synthesis to Chemical Weapons

The dual-use nature of **O-Ethyl methylphosphonothioate** stems from its role as a key building block in vastly different applications.

Legitimate Applications

O-Ethyl methylphosphonothioate is utilized as an intermediate in the chemical synthesis of certain pesticides and pharmaceuticals.^[2] Its reactivity at the phosphorus and sulfur atoms

allows for its incorporation into a variety of molecules with biological activity.[5] It is also used as an intermediate in the synthesis of O,S-Diethyl Methylphosphonothioate, another cholinesterase inhibitor.[6]

Precursor to VX Nerve Agent

The most critical aspect of **O-Ethyl methylphosphonothioate**'s dual-use nature is its function as a direct precursor to the chemical warfare agent VX, S-{2-[Di(propan-2-yl)amino]ethyl} **O-ethyl methylphosphonothioate**.[5][7] This has led to its classification as a Schedule 2B chemical under the Chemical Weapons Convention, subjecting its production and trade to strict international monitoring and control. The synthesis of VX from **O-Ethyl methylphosphonothioate** involves the alkylation of the sulfur atom.[5]

Experimental Protocols

The following sections provide an overview of the methodologies for the synthesis and analysis of **O-Ethyl methylphosphonothioate**.

Synthesis of O-Ethyl Methylphosphonothioate

A common method for the synthesis of **O-Ethyl methylphosphonothioate** involves the reaction of methylphosphonothioic dichloride with ethanol in the presence of a base.[5] An alternative route utilizes the reaction of methylphosphonic dichloride with ethanol and sodium hydrogen sulphide.[5]

Methodology Outline (Adapted from a similar synthesis):

- **Reaction Setup:** A solution of ethanol in a suitable solvent (e.g., toluene) is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a system to maintain an inert atmosphere.
- **Addition of Base:** A base, such as triethylamine or pyridine, is added to the ethanol solution to neutralize the hydrochloric acid that will be formed during the reaction.
- **Addition of Methylphosphonothioic Dichloride:** Methylphosphonothioic dichloride is added dropwise to the cooled ethanol/base mixture with constant stirring. The temperature is carefully controlled to manage the exothermic reaction.

- **Reaction Completion and Work-up:** After the addition is complete, the reaction mixture is stirred for a specified period to ensure completion. The resulting mixture is then filtered to remove the salt byproduct (e.g., triethylamine hydrochloride). The filtrate is washed with water and brine, and the organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).
- **Purification:** The solvent is removed under reduced pressure, and the crude **O-Ethyl methylphosphonothioate** is purified by vacuum distillation.

Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the detection and identification of **O-Ethyl methylphosphonothioate** and its degradation products, particularly in environmental samples. [\[8\]](#)[\[9\]](#)

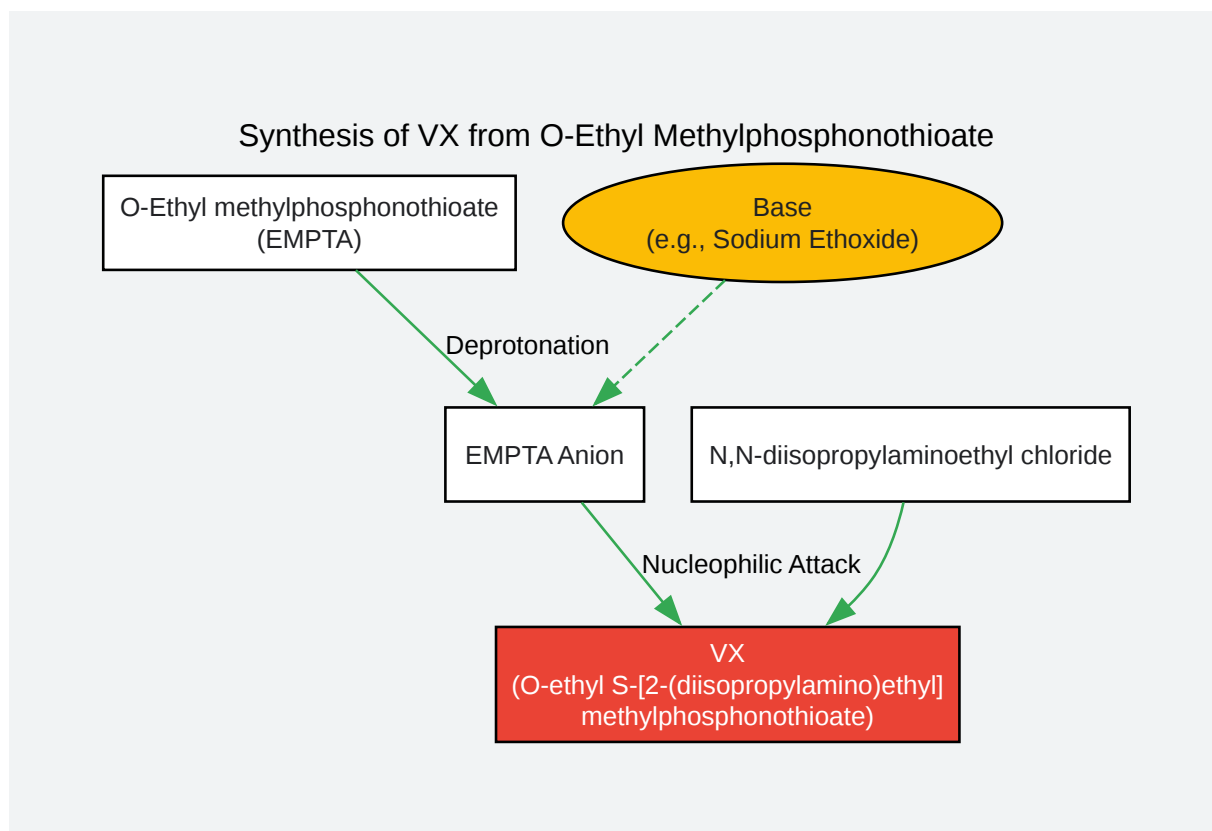
Methodology Outline for Soil Sample Analysis:

- **Sample Preparation and Extraction:**
 - A known weight of the soil sample is taken.
 - An extraction solvent (e.g., methanol with a small percentage of a weak base like triethylamine or ammonium hydroxide) is added to the soil sample.[\[8\]](#)
 - The mixture is agitated (e.g., by sonication or shaking) for a set period to ensure efficient extraction of the analyte.
 - The sample is then centrifuged, and the supernatant is collected. This process may be repeated to maximize recovery.
 - The collected extracts are combined and may be concentrated under a gentle stream of nitrogen.
- **GC-MS Analysis:**

- Injection: A small volume (e.g., 1-2 μL) of the prepared extract is injected into the GC-MS system.
- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5MS) is typically used.
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: A temperature gradient is employed to separate the components of the mixture. For example, an initial temperature of 50°C held for a few minutes, followed by a ramp to a final temperature of around 280-300°C.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) is commonly used.
 - Acquisition Mode: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted analysis and increased sensitivity.
- Data Interpretation: The retention time and the mass spectrum of the analyte are compared with those of a certified reference standard of **O-Ethyl methylphosphonothioate** for positive identification and quantification.

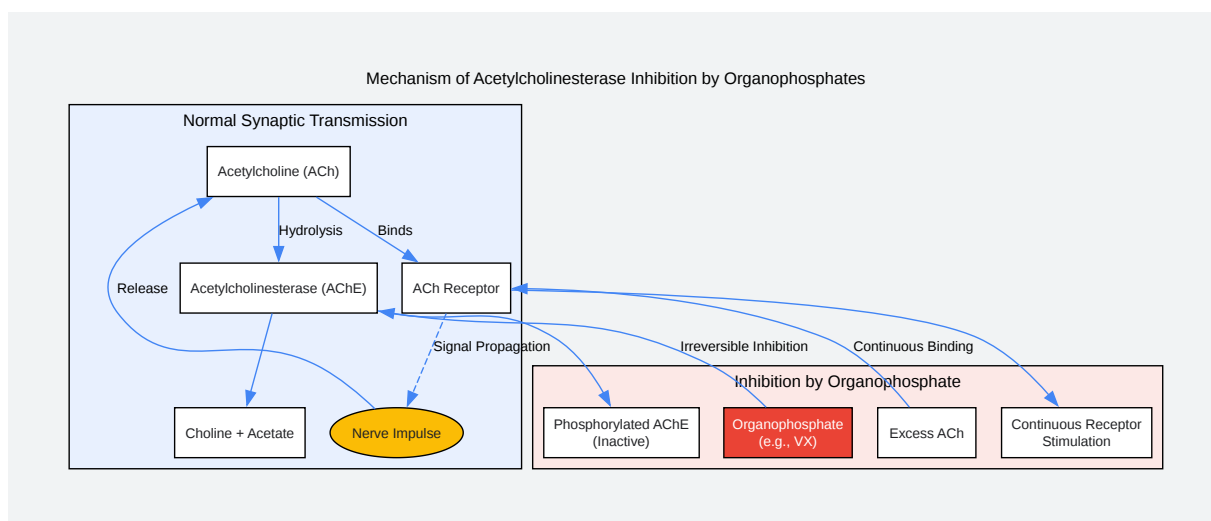
Visualizations

The following diagrams illustrate key pathways involving **O-Ethyl methylphosphonothioate**.



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Caption: Synthesis of VX from **O-Ethyl Methylphosphonothioate**.



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Caption: Acetylcholinesterase Inhibition by Organophosphates.

Conclusion

O-Ethyl methylphosphonothioate is a compound of significant interest due to its dual-use nature. A thorough understanding of its properties, synthesis, and detection is crucial for researchers involved in chemical security, the development of medical countermeasures against nerve agents, and the enforcement of international treaties such as the Chemical Weapons Convention. The information presented in this guide is intended to support these legitimate research and development efforts.

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- To cite this document: BenchChem. [O-Ethyl Methylphosphonothioate: A Technical Examination of its Dual-Use Nature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097626#research-on-the-dual-use-nature-of-o-ethyl-methylphosphonothioate]

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